molecular formula C6H12Cl3GeNO B14364586 N,N,2-Trimethyl-3-(trichlorogermyl)propanamide CAS No. 91206-96-1

N,N,2-Trimethyl-3-(trichlorogermyl)propanamide

Cat. No.: B14364586
CAS No.: 91206-96-1
M. Wt: 293.2 g/mol
InChI Key: DQJBKTARUMUMNF-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-3-(trichlorogermyl)propanamide is a specialized organic compound that features a unique combination of functional groups. This compound contains a tertiary amide group, a trichlorogermyl group, and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-3-(trichlorogermyl)propanamide typically involves the reaction of a suitable amine with a trichlorogermyl-containing precursor. One common method is to start with 3-(trichlorogermyl)propanoic acid, which is then reacted with N,N-dimethylamine under controlled conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-3-(trichlorogermyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichlorogermyl group to other germyl derivatives.

    Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N,N,2-Trimethyl-3-(trichlorogermyl)propanamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although more research is needed.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N,N,2-Trimethyl-3-(trichlorogermyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichlorogermyl group can interact with biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpropanamide: Lacks the trichlorogermyl group, making it less reactive in certain contexts.

    3-(Trichlorogermyl)propanoic acid: Contains a carboxylic acid group instead of an amide group.

    N,N,2-Trimethylpropanamide: Similar structure but without the trichlorogermyl group.

Uniqueness

N,N,2-Trimethyl-3-(trichlorogermyl)propanamide is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

91206-96-1

Molecular Formula

C6H12Cl3GeNO

Molecular Weight

293.2 g/mol

IUPAC Name

N,N,2-trimethyl-3-trichlorogermylpropanamide

InChI

InChI=1S/C6H12Cl3GeNO/c1-5(4-10(7,8)9)6(12)11(2)3/h5H,4H2,1-3H3

InChI Key

DQJBKTARUMUMNF-UHFFFAOYSA-N

Canonical SMILES

CC(C[Ge](Cl)(Cl)Cl)C(=O)N(C)C

Origin of Product

United States

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